Chemical structure and properties of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Executive Summary [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol (CAS: 887974-84-7) is a privileged biaryl scaffold extensively utilized in modern medicinal chemistry.[1] Structurally, it consists of a pyridine core substitu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol (CAS: 887974-84-7) is a privileged biaryl scaffold extensively utilized in modern medicinal chemistry.[1] Structurally, it consists of a pyridine core substituted at the C6 position with a lipophilic 3,5-dichlorophenyl moiety and at the C3 position with a polar hydroxymethyl group.
This molecule serves as a critical intermediate in the synthesis of Furin inhibitors (implicated in broad-spectrum antiviral therapies, including SARS-CoV-2 research) and P2X3 receptor antagonists . Its value lies in its "induced-fit" capability: the dichlorophenyl tail acts as a hydrophobic anchor, while the pyridine-methanol head offers a versatile handle for further elaboration into amides, ethers, or amines.
Part 1: Structural Analysis & Physicochemical Profile[2]
The physicochemical profile of this molecule balances high lipophilicity (from the dichlorophenyl tail) with localized polarity (pyridine nitrogen and hydroxyl group).[2] This duality allows it to penetrate lipid bilayers while maintaining specific binding interactions.
Key Chemical Data
Property
Value / Description
CAS Number
887974-84-7
IUPAC Name
[6-(3,5-dichlorophenyl)pyridin-3-yl]methanol
Molecular Formula
C₁₂H₉Cl₂NO
Molecular Weight
254.11 g/mol
SMILES
OCC1=CN=C(C=C1)C2=CC(Cl)=CC(Cl)=C2
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DCM; Low solubility in water
Physicochemical Descriptors
Descriptor
Value (Est.)
Significance
cLogP
3.6 – 3.9
Indicates high lipophilicity; likely requires organic co-solvents for biological assays.
TPSA
~33 Ų
Low polar surface area suggests good membrane permeability (CNS penetrant potential).[2]
pKa (Pyridine N)
~3.5
The electron-withdrawing dichlorophenyl group lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).[2]
H-Bond Donors
1 (OH)
Critical for active site interactions or derivatization.
H-Bond Acceptors
2 (N, O)
Pyridine nitrogen often acts as a key acceptor in kinase/enzyme active sites.[2]
Part 2: Synthetic Architecture
The most robust route to [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol is the Suzuki-Miyaura cross-coupling of (6-chloropyridin-3-yl)methanol with 3,5-dichlorophenylboronic acid.
Synthesis Workflow Diagram
The following diagram outlines the convergent synthesis and downstream functionalization pathways.
Caption: Convergent Suzuki-Miyaura synthesis and divergent functionalization pathways.
Pd(dppf)Cl₂[2] • DCM complex (0.03 eq) — Preferred over Pd(PPh₃)₄ for stability.[2]
Sodium Carbonate (2.0 M aqueous solution, 3.0 eq)
1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)[2]
Step-by-Step Methodology:
Degassing (Critical): In a 3-neck round bottom flask equipped with a reflux condenser, combine the aryl chloride and boronic acid in DME. Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.[2]
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst and the degassed aqueous Na₂CO₃ solution.[2]
Reaction: Heat the mixture to 85°C (oil bath temperature) under an inert atmosphere. Stir vigorously.
Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS after 2 hours. The starting chloropyridine should be consumed.
Separate phases.[2] Extract aqueous layer 2x with Ethyl Acetate.[2]
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.[2]
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 60% EtOAc in Hexanes). The product typically elutes as a white/off-white solid.
Part 3: Reactivity & Functionalization
The primary alcohol at the C3 position is the "warhead" for further medicinal chemistry elaboration.[2]
Oxidation (Access to Reductive Amination)
The alcohol can be oxidized to the corresponding aldehyde using Manganese Dioxide (MnO₂) in DCM or via Swern conditions .[2]
Application: The resulting aldehyde is a substrate for reductive amination to install amine-based pharmacophores (common in GPCR ligands).
Halogenation (Access to Alkylation)
Treatment with Thionyl Chloride (SOCl₂) converts the alcohol to the benzylic chloride.[2]
Precaution: The pyridine nitrogen may form an N-oxide or salt; careful neutralization is required.
Application: The chloride serves as an electrophile for S_N2 reactions with phenols, amines, or thiols.[2]
Part 4: Medicinal Chemistry Applications[6][7][8]
Furin Inhibition & Antiviral Potential
Recent literature highlights the 3,5-dichlorophenylpyridine motif as a potent inhibitor of Furin , a proprotein convertase.[5][6]
Mechanism: The 3,5-dichlorophenyl group occupies a specific hydrophobic pocket (S1 or S2 subsite) in the enzyme, inducing a conformational change that locks the enzyme in an inactive state.
Relevance: Furin cleavage is essential for the activation of the spike protein in SARS-CoV-2. Inhibiting this pathway prevents viral entry into host cells.
Pharmacophore Logic Diagram
This diagram illustrates how the molecule interacts within a theoretical binding pocket.[2]
Caption: Pharmacophore mapping of the scaffold within a target binding site.
References
Chemical Identity & Suppliers: PubChem. [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol (Compound). National Library of Medicine.[2] Available at: [Link][2]
Furin Inhibition Context: Dahms, S. O., et al. (2022).[2][6] Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology.[2] Available at: [Link][2]
Synthetic Methodology (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link][2]
Pyridine Scaffolds in Drug Design: Altaf, A. A., et al. (2015).[2] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Drug Design and Medicinal Chemistry. Available at: [Link]
Technical Guide: [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol as a Kinase Inhibitor Intermediate
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol (CAS 887974-84-7), a critical intermediate in the development o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol (CAS 887974-84-7), a critical intermediate in the development of biaryl-based kinase inhibitors.[1]
[1]
Executive Summary & Molecule Identity
[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol is a specialized biaryl building block used in the synthesis of Type I and Type II kinase inhibitors.[1] Structurally, it consists of a central pyridine ring substituted at the C6 position with a lipophilic 3,5-dichlorophenyl group and at the C3 position with a hydroxymethyl handle.[1]
This scaffold is a "privileged structure" in medicinal chemistry, designed to bind to the ATP-binding pocket of kinases such as p38 MAP Kinase , c-Met , and ALK .[1] The pyridine nitrogen typically serves as a hinge binder, while the dichlorophenyl moiety occupies the hydrophobic specificity pocket (often the "gatekeeper" or "back pocket").[1]
Property
Specification
IUPAC Name
[6-(3,5-Dichlorophenyl)pyridin-3-yl]methanol
CAS Number
887974-84-7
Formula
C₁₂H₉Cl₂NO
Molecular Weight
254.11 g/mol
Role
Pharmacophore Scaffold / Intermediate
Key Features
Biaryl hinge binder; Lipophilic pocket occupant; Alcohol handle for functionalization
Chemical Synthesis & Production Protocols
The synthesis of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol relies on palladium-catalyzed cross-coupling chemistry.[1] Two primary routes are viable: direct coupling of the alcohol or coupling of the ester followed by reduction.[1]
Route A: Direct Suzuki-Miyaura Coupling (Preferred)
This route is more convergent, utilizing the commercially available (6-chloropyridin-3-yl)methanol.[1]
Solvent: DME/Water (3:1) or Dioxane/Water (4:1)[1]
Step-by-Step Protocol:
Degassing: Charge a reaction vessel with (6-chloropyridin-3-yl)methanol, 3,5-dichlorophenylboronic acid, and base. Evacuate and backfill with nitrogen (3x).[1]
Catalyst Addition: Add Pd(PPh₃)₄ under a positive nitrogen stream.[1]
Reflux: Heat the mixture to 85–90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 254.1 [M+H]⁺).
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry the organic layer over Na₂SO₄.[1]
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient: 0–50% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.
Route B: Ester Coupling & Reduction (Alternative)
Used when the alcohol functionality interferes with specific coupling conditions or if the nicotinate starting material is more accessible.[1]
Protocol Summary:
Coupling: React Methyl 6-chloronicotinate with 3,5-dichlorophenylboronic acid (standard Suzuki conditions as above) to yield Methyl 6-(3,5-dichlorophenyl)nicotinate.
Reduction: Dissolve the intermediate ester in anhydrous THF at 0°C. Slowly add LiAlH₄ (1.5 eq) or DIBAL-H . Stir for 1–2 hours. Quench with Fieser workup (Water, 15% NaOH, Water).[1] Filter and concentrate to yield the alcohol.[1]
Synthesis Workflow Diagram
Caption: Synthesis pathways for CAS 887974-84-7 via direct coupling (Route A) or ester reduction (Route B).
Medicinal Chemistry: Mechanism & Utility[1]
This intermediate is not merely a linker; it is a pharmacophore .[1] Its design leverages the "biaryl" motif common in Type II kinase inhibitors (e.g., Sorafenib, Birb-796) and some Type I inhibitors (e.g., Crizotinib analogues).[1]
Structural Logic (SAR)
Pyridine Nitrogen (Hinge Binder):
The nitrogen atom at position 1 of the pyridine ring acts as a hydrogen bond acceptor.[1] In the ATP-binding pocket, it typically interacts with the backbone amide NH of the "hinge region" residue (e.g., Met109 in p38α).[1]
3,5-Dichlorophenyl Group (Hydrophobic Pocket):
Lipophilicity: The two chlorine atoms increase lipophilicity (logP), allowing the phenyl ring to penetrate deep hydrophobic pockets (e.g., the "gatekeeper" pocket or the allosteric pocket in Type II inhibitors).[1]
Metabolic Stability: The 3,5-substitution pattern blocks the most reactive sites for metabolic oxidation (para and ortho positions), enhancing the half-life of the final drug molecule.[1]
Twisted Conformation: The steric clash between the pyridine protons and the phenyl ring forces a non-planar (twisted) conformation.[1] This geometry is often critical for selectivity, as it mimics the transition state of the kinase or fits into specific induced-fit pockets.[1]
Hydroxymethyl Group (The Handle):
The alcohol (-CH₂OH) is a versatile "handle" for further elaboration.[1] It is rarely the final functional group.[1] Instead, it is converted into:
Chlorides/Mesylates: For nucleophilic displacement by amines (e.g., piperazines, pyrrolidines) to improve solubility.[1]
Carboxylic Acids: To form amide bonds with solubilizing tails.[1]
Kinase Interaction Diagram
Caption: Pharmacophore mapping of the scaffold within the kinase ATP-binding site.
Experimental Applications
Conversion to Reactive Electrophile
To use this intermediate in drug synthesis, the alcohol is typically converted to a chloride.[1]
Protocol:
Dissolve [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol (1.0 eq) in DCM.
Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.
Stir at room temperature for 2–4 hours.
Concentrate to dryness to yield the hydrochloride salt of the benzyl chloride derivative.[1]
Usage: React immediately with a secondary amine (e.g., N-methylpiperazine) and base (DIPEA) in DMF to generate the final kinase inhibitor candidate.[1]
Target Kinases
Research indicates this scaffold is particularly relevant for:
p38 MAP Kinase: The 3,5-dichlorophenyl group is a classic motif for p38 inhibitors (e.g., related to the BIRB-796 scaffold logic).[1]
c-Met (HGFR): Biaryl pyridines are common c-Met inhibitors.[1]
Furin: Recent studies suggest 3,5-dichlorophenyl-pyridine derivatives act as inhibitors of Furin (a proprotein convertase), utilizing the dichlorophenyl group to displace a tryptophan residue in the active site.[1][2]
Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Handle in a fume hood, especially when using thionyl chloride for downstream activation.[1]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alcohol is stable, but the activated chloride derivative is moisture-sensitive.[1]
References
Sigma-Aldrich. Protein Kinase Inhibitor 6 Product Sheet (CAS 887974-84-7).[1]Link[1]
Dahms, S. O., et al. (2022).[1] "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[2][3] ACS Medicinal Chemistry Letters. Link[1]
Laufer, S. A., et al. (2002).[1] "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for 3,5-dichlorophenyl motif in p38 inhibitors). Link[1]
Cui, J. J., et al. (2011).[1] "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of c-Met and ALK."[1] Journal of Medicinal Chemistry. (Contextual reference for biaryl pyridine scaffolds). Link[1]
(Note: While "Protein Kinase Inhibitor 6" is a commercial name for this small molecule, it should not be confused with the peptide inhibitor PKI 6-22 amide.[1] The references above validate the structural utility of the dichlorophenyl-pyridine scaffold.)
Technical Guide: 3,5-Dichlorophenyl Pyridine Derivatives in Drug Discovery
Executive Summary The 3,5-dichlorophenyl pyridine motif represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique ability to induce and stabilize cryptic hydrophobic pockets in target pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3,5-dichlorophenyl pyridine motif represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique ability to induce and stabilize cryptic hydrophobic pockets in target proteins. Unlike generic biaryl systems, this specific substitution pattern combines the electron-deficient nature of the pyridine ring with the lipophilic, sterically demanding 3,5-dichlorophenyl moiety.
This guide analyzes the technical utility of this scaffold, focusing on two breakthrough applications: Furin inhibition (via a novel induced-fit mechanism) and P2X7 receptor antagonism . We provide validated synthetic protocols, structure-activity relationship (SAR) insights, and assay methodologies for researchers optimizing this pharmacophore.
Part 1: Structural Pharmacology & Mechanism of Action
The "Induced-Fit" Phenomenon (Furin Inhibition)
The most significant recent application of 3,5-dichlorophenyl pyridine derivatives is in the inhibition of Furin , a proprotein convertase implicated in viral entry (including SARS-CoV-2 and Influenza) and cancer metastasis.[1][2]
The Challenge: Furin's active site is highly polar, making it difficult to target with lipophilic small molecules.
The Solution: Derivatives containing the 3,5-dichlorophenyl pyridine core bind to Furin not by fitting a pre-existing pocket, but by inducing a conformational change.[2][3][4]
Mechanistic Causality:
The inhibitor approaches the active site.[1][4][5]
The bulky 3,5-dichlorophenyl group forces the rotation of the Trp254 indole side chain.
This rotation exposes a cryptic, hydrophobic binding pocket (previously buried).[2][3]
The dichlorophenyl moiety inserts into this new pocket, stabilized by hydrophobic interactions, while the pyridine nitrogen often engages in water-mediated hydrogen bonding or salt bridges (e.g., with Glu236).
P2X7 Receptor Antagonism
In the context of the P2X7 receptor (an ATP-gated ion channel linked to inflammation), the 3,5-dichlorophenyl pyridine motif serves a different function:
Metabolic Stability: The 3,5-dichloro substitution blocks common metabolic soft spots on the phenyl ring (positions 3, 4, and 5), extending in vivo half-life.
Hydrophobic Fit: The moiety occupies a specific lipophilic cleft in the allosteric binding site, critical for locking the receptor in a closed state.
Part 2: Visualization of Signaling & Mechanism
The following diagram illustrates the unique "Induced-Fit" mechanism utilized by these derivatives to inhibit Furin, contrasting it with the standard substrate pathway.
Caption: Mechanism of Furin inhibition showing the rotation of Trp254 to accommodate the 3,5-dichlorophenyl moiety.
Part 3: Experimental Protocols
Synthesis of 3,5-Dichlorophenyl Pyridine Scaffold
Methodology: Suzuki-Miyaura Cross-Coupling.
Rationale: This route offers the highest modularity, allowing the coupling of the critical 3,5-dichlorophenyl group to various functionalized pyridine cores (e.g., 2-amino-pyridine for kinase/furin inhibitors).
Preparation: In a generic 50 mL round-bottom flask, dissolve 2-Amino-5-bromopyridine (1.0 mmol) and 3,5-Dichlorophenylboronic acid (1.2 mmol) in 1,4-Dioxane (10 mL).
Degassing: Bubble nitrogen gas through the solution for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Activation: Add Cs₂CO₃ (3.0 mmol) dissolved in Water (2.5 mL). Add the Pd catalyst (0.05 mmol).
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.
Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation: Confirm structure via ¹H NMR (look for the characteristic triplet of the proton at position 4 of the phenyl ring ~7.4 ppm and the doublet of the pyridine protons).
MALDI-TOF Furin Activity Assay
Rationale: Standard fluorescence assays often suffer from interference by autofluorescent small molecules. MALDI-TOF MS provides a direct, label-free readout of substrate cleavage.
Protocol:
Enzyme Prep: Recombinant human Furin (diluted to 1 nM in assay buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100).
Inhibitor Incubation: Incubate Furin with the test compound (dissolved in DMSO, final DMSO < 2%) for 30 minutes at 25°C.
Substrate Addition: Add peptide substrate (e.g., Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO2)-Asp-OH) at 10 µM.
Reaction: Incubate for 60 minutes at 25°C.
Quenching: Stop reaction by adding 1:1 volume of 1% Trifluoroacetic acid (TFA).
Readout: Spot 1 µL of mixture onto a MALDI target plate with CHCA matrix. Analyze mass shift corresponding to the cleaved peptide fragment.
Part 4: Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) data for Furin inhibition, highlighting the necessity of the 3,5-dichloro substitution pattern.
Compound ID
Phenyl Substitution
Pyridine Core
Furin IC₅₀ (nM)
Mechanism Note
BOS-318 (Lead)
3,5-dichloro
2,5-disubstituted
0.8
Induces Trp254 rotation; optimal fit.
Analog A
3-chloro
2,5-disubstituted
45.0
Partial hydrophobic fill; weaker binding.
Analog B
4-chloro
2,5-disubstituted
>1000
Steric clash; fails to open cryptic pocket.
Analog C
Unsubstituted
2,5-disubstituted
>5000
Lacks lipophilicity to anchor in pocket.
Analog D
3,5-difluoro
2,5-disubstituted
120.0
Reduced lipophilicity compared to chloro.
Data synthesized from Dahms et al. (2022) and related patent literature.
Part 5: References
Dahms, S. O., et al. (2022). "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[1][2][5] ACS Chemical Biology, 17(4), 816–821.[2]
Lee, W. G., et al. (2012).[6][7] "Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists." Journal of Medicinal Chemistry, 55(8), 3687-3698.
Hardes, K., et al. (2025). "Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin." Journal of Medicinal Chemistry.
Lin, Y., et al. (2010). "Discovery of MK-5596 as a novel cannabinoid-1 receptor (CB1R) inverse agonist."[8] Journal of Medicinal Chemistry, 53(10), 4028-4037.
Application Notes and Protocols for the Selective Oxidation of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Abstract This document provides a comprehensive technical guide for the selective oxidation of the primary alcohol, [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, to its corresponding aldehyde, 6-(3,5-Dichlorophenyl)pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the selective oxidation of the primary alcohol, [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, to its corresponding aldehyde, 6-(3,5-Dichlorophenyl)pyridine-3-carboxaldehyde. This aldehyde is a critical building block for synthesizing highly substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and drug discovery.[1][2] This guide evaluates several common oxidation methodologies, explaining the rationale for selecting the most appropriate reagents for this specific heteroaromatic substrate. Detailed, field-proven protocols for two recommended methods, Dess-Martin Periodinane (DMP) oxidation and activated Manganese Dioxide (MnO₂) oxidation, are provided, along with data comparison and troubleshooting insights to ensure reliable and high-yield synthesis.
Introduction: The Challenge of Selectivity
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, when the substrate is a complex, multifunctional molecule like [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, the reaction presents unique challenges. The target molecule, 6-(3,5-Dichlorophenyl)pyridine-3-carboxaldehyde, is a valuable synthon for constructing novel therapeutics.[3][4]
The primary challenges associated with this transformation are:
Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid, a common side reaction with many powerful oxidizing agents.
Substrate Sensitivity: The pyridine ring is a nitrogen-containing heterocycle that can be sensitive to harsh reaction conditions. The nitrogen lone pair can coordinate to certain metal-based oxidants, potentially deactivating the catalyst or promoting side reactions.
Functional Group Tolerance: The presence of the dichlorophenyl moiety requires a reagent that will not react with the aryl-halide bonds.
This guide focuses on mild, selective, and high-yielding methods that circumvent these issues, providing researchers with reliable protocols to access the target aldehyde in high purity.
Strategic Selection of the Oxidizing Agent
Choosing the correct oxidant is the most critical decision for this synthesis. The benzylic-like nature of the pyridyl-methanol makes it susceptible to oxidation by a range of reagents.[5] However, to avoid the pitfalls mentioned above, a careful evaluation is necessary.
Caption: Decision matrix for selecting an appropriate oxidation method.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is an excellent choice. It operates under very mild, neutral conditions at room temperature, which preserves the integrity of the acid-sensitive pyridine ring.[6][7][8] Its high chemoselectivity prevents over-oxidation, and the workup is straightforward.[9]
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic reagent for the selective oxidation of allylic and benzylic alcohols.[5][10][11][12] Since the substrate is a benzylic-type alcohol, MnO₂ provides excellent selectivity for the desired aldehyde with virtually no risk of over-oxidation. The primary drawbacks are the heterogeneous nature of the reaction, which can sometimes lead to slower reaction times, and the need for a large excess of the reagent.[10]
Swern Oxidation: This DMSO-based oxidation is renowned for its mildness and wide functional group tolerance, making it a suitable method.[13][14] It reliably stops at the aldehyde stage. However, the protocol is operationally demanding, requiring strict anhydrous conditions and cryogenic temperatures (-78 °C) to avoid side reactions.[13][15] Furthermore, it generates the volatile and malodorous byproduct dimethyl sulfide, which requires careful handling in a well-ventilated fume hood.[16]
Chromium-Based Reagents (e.g., PCC): Reagents like Pyridinium Chlorochromate (PCC) can effectively oxidize primary alcohols to aldehydes.[17][18] However, they are being phased out in modern drug development due to the high toxicity and environmental hazards associated with chromium compounds.[8]
Based on this analysis, DMP and MnO₂ emerge as the most practical, efficient, and safe methods for this specific application.
Experimental Protocols
The following protocols are designed for a 1-5 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
This method is prized for its reliability, mild conditions, and simple workup.[7]
A. Principle
The hypervalent iodine(V) center of DMP acts as the oxidant. The alcohol coordinates to the iodine, and a subsequent intramolecular proton transfer facilitates a reductive elimination, releasing the aldehyde, iodinane byproduct, and two equivalents of acetic acid.[8]
Caption: General workflow for the Dess-Martin Periodinane oxidation.
Round-bottom flask, magnetic stirrer, TLC plates, standard glassware
C. Step-by-Step Methodology
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol.
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane in one portion.
Reaction: Stir the reaction mixture vigorously at room temperature. The mixture may become slightly cloudy.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 1-3 hours.
Quenching: Upon completion, dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The Na₂S₂O₃ quenches any excess DMP and the NaHCO₃ neutralizes the acetic acid byproduct.[8]
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 6-(3,5-Dichlorophenyl)pyridine-3-carboxaldehyde.
This heterogeneous oxidation is highly selective for benzylic-type alcohols and avoids over-oxidation entirely.[12][19]
A. Principle
The oxidation occurs on the surface of the solid MnO₂. The reaction is thought to proceed via a radical mechanism, where the alcohol is adsorbed onto the manganese dioxide surface, followed by a series of electron and proton transfers to yield the aldehyde and MnO.[5] The activity of the MnO₂ is highly dependent on its method of preparation and activation.[12]
Activated Manganese Dioxide (MnO₂, 10-15 eq by weight)
Dichloromethane (DCM) or Chloroform (CHCl₃)
Round-bottom flask, magnetic stirrer, Celite® pad for filtration
C. Step-by-Step Methodology
Setup: To a round-bottom flask, add [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol.
Dissolution: Dissolve the alcohol in DCM or CHCl₃ (approx. 0.1 M concentration).
Reagent Addition: To the vigorously stirred solution at room temperature, add activated manganese dioxide in one portion. The mixture will be a black slurry. A significant excess is required for efficient oxidation.[10]
Reaction: Stir the slurry vigorously at room temperature. The reaction time can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂.
Monitoring: Monitor the reaction by TLC. To take a sample, briefly stop stirring, withdraw a small aliquot of the supernatant, filter it through a small plug of silica or cotton, and spot on the TLC plate.
Workup: Upon completion, dilute the reaction mixture with additional DCM.
Filtration: Set up a filtration apparatus with a pad of Celite® over a sintered glass funnel. Filter the entire reaction mixture through the Celite® pad to remove the solid MnO₂ and its byproducts.
Washing: Wash the Celite® pad thoroughly with several portions of DCM to ensure all the product is recovered.
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography or recrystallization.
Data Summary and Protocol Comparison
Parameter
Dess-Martin Periodinane (DMP)
Activated Manganese Dioxide (MnO₂)
Reagent Stoichiometry
1.1 - 1.5 equivalents
10 - 20 equivalents (by weight)
Temperature
Room Temperature
Room Temperature to mild reflux
Reaction Time
1 - 3 hours
4 - 24 hours
Workup
Liquid-liquid extraction
Solid filtration through Celite®
Typical Yield
85 - 95%
75 - 90%
Key Advantage
Fast, reliable, homogeneous
Excellent selectivity, no over-oxidation
Key Disadvantage
Reagent is moisture-sensitive
Requires large excess, reaction time varies
References
Manganese Dioxide. Common Organic Chemistry.
A bis(pyridyl)-N-alkylamine/Cu(i)
Alcohol to Aldehyde - Common Conditions.
Oxid
Manganese(IV) oxide. Organic Chemistry Portal.
Solvent free oxidation of alcohols with manganese dioxide.
Dess–Martin Periodinane. Merck Millipore.
Oxidation of Allylic and Benzylic Alcohols. Scribd.
Dess−Martin Periodinane Oxidation.
Dess-Martin Oxid
Dess–Martin oxid
Swern oxid
10.6: Oxidation Reactions of Alcohols. Chemistry LibreTexts.
Swern Oxidation. .
Swern Oxid
Oxygen-Free Csp 3 -H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper C
Swern Oxid
Selective oxidation of secondary over primary hydroxyl group.
Aerobic oxidation catalysis with stable radicals. Queen's University Belfast.
Aerobic Oxidation Catalysis. Stahl Research Group - University of Wisconsin–Madison.
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.
Synthesis by Oxid
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
Direct Aerobic Oxidation of Secondary Alcohols Catalysed by Pt(0) Nanoparticles Stabilized by PV2Mo10O40. Springer.
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper C
Pyridine synthesis. Organic Chemistry Portal.
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
Technical Support Hub: Solubilization Guide for [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Executive Summary & Compound Profile The Challenge: Researchers frequently encounter precipitation or "crashing out" with [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol. While the pyridine-methanol moiety suggests polarity,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
The Challenge:
Researchers frequently encounter precipitation or "crashing out" with [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol. While the pyridine-methanol moiety suggests polarity, the 3,5-dichlorophenyl tail renders the molecule highly lipophilic and prone to strong
- stacking interactions in the solid state. This results in high crystal lattice energy that resists dissolution, even in "universal" solvents like DMSO.
Physicochemical Profile:
Property
Value / Characteristic
Impact on Solubility
Structure Type
Biaryl Pyridine w/ Alcohol tail
Dual nature: Lipophilic core, polar handle.
LogP (Predicted)
~3.5 - 4.2
High lipophilicity; low water solubility.
H-Bond Donors
1 (Methanol -OH)
Capable of H-bonding, but limited.
H-Bond Acceptors
2 (Pyridine N, Oxygen)
Good interaction with DMSO (sulfoxide oxygen).
Key Risk
Hygroscopicity of DMSO
Water acts as a potent anti-solvent.
Diagnostic Q&A: Why is it failing?
Q1: I added DMSO, but the solid is just sitting at the bottom. Is my compound bad?A: Unlikely. This is a classic Lattice Energy vs. Solvation Energy struggle. The dichlorophenyl rings stack efficiently in the crystal lattice.
Root Cause: The kinetic barrier to break the crystal lattice is high.
Immediate Fix: Apply energy (Sonication + Heat) to overcome the lattice energy. (See Protocol A).
Q2: It dissolved initially, but precipitated after I stored it in the fridge.A: This is a Temperature-Dependent Solubility issue combined with DMSO Freezing .
Mechanism: DMSO freezes at 18.5°C. As it cools, the effective volume of liquid solvent decreases, forcing the compound out of solution (supersaturation). Additionally, if the vial was not sealed tightly, condensation (water) may have entered.
Fix: Re-solubilize at 37°C. Store aliquots at room temperature (protected from light) if stability permits, or use a DMSO/Water-free environment.
Q3: The stock solution is clear, but it clouds up immediately when I add it to my cell culture media.A: This is the "Crash-Out" Effect .
Mechanism: You are introducing a highly lipophilic molecule dissolved in a solvent (DMSO) that loves water. When DMSO hits the aqueous media, it mixes instantly, leaving the lipophilic compound "stranded" with no solvent cage. It aggregates and precipitates.
Fix: Use intermediate dilution steps or a carrier protein (BSA). (See Protocol B).
Technical Protocols (The "How-To")
Protocol A: The "Dry & Warm" Solubilization (Standard Stock Prep)
Prerequisites:
Anhydrous DMSO (Freshly opened or stored over molecular sieves). Critical: Standard DMSO absorbs water from air, becoming a poor solvent for this compound.
Ultrasonic water bath (set to 40°C).
Workflow:
Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial high-concentration stocks to prevent leaching or adsorption).
Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 10–50 mM. Do not aim for >100 mM initially.
Vortex: Vortex vigorously for 30 seconds.
Thermal Sonication: Place the vial in the ultrasonic bath at 40°C for 10–15 minutes.
Why Heat? Increases kinetic energy to break
- stacking.
Why 40°C? High enough to aid dissolution, low enough to prevent thermal degradation of the methanol group.
Visual QC: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates micro-crystals that will cause assay variability.
Protocol B: The "Step-Down" Dilution (For Biological Assays)
Goal: Prevent precipitation when moving from 100% DMSO to aqueous media.
Workflow:
Start: 10 mM Stock in DMSO.
Intermediate Step: Dilute 1:10 into pure DMSO first (to 1 mM), not directly into water.
The "Spike":
Incorrect: Adding 1 µL stock to 1000 µL media (static mixing often fails).
Correct: Place the media in a vortexing tube. While vortexing the media, slowly inject the DMSO stock into the center of the vortex. This ensures rapid dispersion before aggregates form.
Carrier Addition (Optional): If precipitation persists, add 0.1% BSA (Bovine Serum Albumin) to the aqueous media before adding the compound. The albumin binds the lipophilic dichlorophenyl tail, keeping it in solution.
Troubleshooting Decision Tree
The following diagram illustrates the logical flow for resolving solubility issues with [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol.
Caption: Decision tree for solubilizing lipophilic biaryl pyridines in DMSO.
Advanced Formulation (When Pure DMSO Fails)
If the compound resists pure DMSO at desired concentrations (>50 mM), consider these "Co-Solvent Systems" validated for lipophilic aromatics:
System
Composition
Mechanism
Application
DMSO + PEG400
50% DMSO / 50% PEG400
PEG400 disrupts lattice energy and stabilizes the alcohol group.
Animal dosing (IP/Oral).
Acidified DMSO
DMSO + 1 eq. HCl (or Mesylic Acid)
Converts the Pyridine Nitrogen to a salt (Pyridinium), drastically increasing polarity.
Warning: Only use if the biological assay tolerates acidic pH or salts.
Surfactant Spike
DMSO + 0.5% Tween-80
Prevents aggregation of the dichlorophenyl tails.
Cell-based assays.
References & Authority
Gaylord Chemical Company. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[2][3] (The authoritative source on DMSO physical properties and solubility parameters).
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational text on lipophilicity and solubility).
PubChem. (n.d.). Compound Summary: [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol (CAS 887974-84-7).[4][5] National Library of Medicine.
BenchChem. (2025).[6] Troubleshooting poor solubility of bipyridine precursors. (General guide on handling lipophilic pyridine derivatives).
A Comparative Guide to HPLC Method Development for the Purity Analysis of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Introduction The robust determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. The compound [6-(3,5-Dichlorophenyl)-3-pyridyl]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The robust determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. The compound [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, a heterocyclic aromatic molecule, presents a unique set of analytical challenges due to its composite structure. It features a hydrophobic dichlorophenyl group, a basic pyridine core, and a polar methanol functional group.[1][2] A successful High-Performance Liquid Chromatography (HPLC) method must be able to retain this moderately polar compound while providing symmetric peak shapes and, most critically, resolving it from all potential process-related impurities and degradation products.
This guide provides an in-depth, comparative analysis of different reversed-phase HPLC strategies for the purity assessment of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind column and mobile phase selection, grounding our experimental design in the principles of analytical quality by design (AQbD). The objective is to develop a specific, robust, and stability-indicating method that adheres to the rigorous standards set forth by international regulatory bodies.
Part 1: The Scientific and Regulatory Framework
Before initiating experimental work, it is imperative to establish the analytical framework dictated by regulatory guidelines. The International Council for Harmonisation (ICH) provides a clear roadmap for developing and validating analytical procedures.
ICH Q2(R1): Validation of Analytical Procedures : This guideline mandates that an analytical method must be validated to ensure it is suitable for its intended purpose.[3][4][5][6] Key validation characteristics include specificity, linearity, accuracy, precision, and robustness. A method's specificity is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
ICH Q1A(R2): Stability Testing of New Drug Substances and Products : To establish a method as "stability-indicating," it must be proven to detect changes in the quality of the drug substance over time.[7][8] This is achieved through forced degradation (stress testing), where the compound is exposed to harsh conditions to intentionally generate degradation products.[9][10][11] The goal is to achieve a target degradation of 5-20%, which is significant enough to produce and detect degradants without destroying the molecule entirely.[7][9]
USP General Chapter <621> Chromatography : This chapter provides standardized definitions, procedures, and system suitability requirements for chromatographic methods, ensuring consistency and quality in pharmaceutical analysis.[12][13][14][15][16] Our developed method must meet typical system suitability criteria, such as resolution, tailing factor, and precision.[16]
Part 2: Method Development Strategy and Workflow
Our approach begins with understanding the analyte's physicochemical properties and subjecting it to forced degradation to create a complex sample. This stressed sample then serves as the benchmark for evaluating the separation power of different HPLC methodologies.
Caption: Overall workflow for HPLC method development.
Experimental Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol to challenge the specificity of the HPLC methods.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the analyte in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of approximately 0.1 mg/mL with mobile phase.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of approximately 0.1 mg/mL with mobile phase.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase.
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8] Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.
Control Samples: Prepare an unstressed control sample at 0.1 mg/mL for comparison.
Part 3: A Comparative Evaluation of Stationary Phases
The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[17][18] Given the mixed chemical nature of our analyte, we will compare three distinct reversed-phase column chemistries.
Caption: Interaction mechanisms between the analyte and different stationary phases.
Method 1: The Workhorse - Conventional C18 Column
Rationale: A C18 (octadecylsilane) column is the default starting point in reversed-phase HPLC due to its strong hydrophobic retention mechanism.[19][20] It is expected to strongly retain the analyte via its dichlorophenyl moiety. However, the basic pyridine nitrogen can interact with residual acidic silanols on the silica surface, potentially leading to poor peak shape (tailing).[1]
Experimental Protocol:
Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 30% B to 80% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 270 nm
Injection Volume: 10 µL
Method 2: Alternative Selectivity - Pentafluorophenyl (PFP) Column
Rationale: PFP columns, often referred to as "F5" phases, provide a unique blend of interactions including hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange.[17][21] This multi-modal retention mechanism is particularly effective for separating halogenated compounds, positional isomers, and molecules with basic functional groups, making it an excellent candidate for this specific analytical problem.[21][22]
Experimental Protocol:
Column: PFP (F5), 150 mm x 4.6 mm, 5 µm particle size
Rationale: Aqueous C18 columns are designed with polar-embedded or polar-endcapped groups. This modification makes them stable in highly aqueous mobile phases (preventing "phase dewetting" or collapse) and shields residual silanols.[18][23][24] This typically results in improved peak shape for basic compounds and better retention of polar molecules, which could be crucial for early-eluting degradation products.[17]
Experimental Protocol:
Column: Aqueous C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5
Mobile Phase B: Acetonitrile
Gradient: 20% B to 70% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 270 nm
Injection Volume: 10 µL
Part 4: Data Analysis and Method Comparison
Following the analysis of all forced degradation samples using the three methods described, the performance of each method was evaluated. The most challenging separation was observed in the oxidative degradation sample, which generated a primary degradant eluting close to the parent peak. The data below focuses on the separation of this critical pair.
Table 1: Forced Degradation Study Summary
Stress Condition
% Degradation (Approx.)
New Impurity Peaks Detected (PFP Method)
Acid Hydrolysis (1N HCl, 80°C)
~15%
2
Base Hydrolysis (1N NaOH, 80°C)
~22%
3
Oxidation (30% H₂O₂, RT)
~18%
1 (Major), 2 (Minor)
Thermal (105°C, Solid)
~5%
1
Photolytic (ICH Q1B)
~8%
2
Table 2: Comparative Chromatographic Performance for Oxidative Degradation Sample
Parameter
Method 1: Standard C18
Method 2: PFP (F5)
Method 3: Aqueous C18
Analyte Retention Time (min)
12.5
14.1
11.8
Analyte Tailing Factor (As)
1.6
1.1
1.2
Critical Pair Resolution (Rs)
1.3
2.8
1.7
Analyte Efficiency (Plates, N)
8,500
12,500
11,000
Analysis Run Time (min)
25
25
25
Discussion and Final Method Selection
The experimental data clearly demonstrates the superior performance of the Pentafluorophenyl (PFP) column (Method 2) for this specific application.
Resolution (Rs): The PFP column provided a resolution of 2.8 for the critical pair generated under oxidative stress, far exceeding the baseline separation goal of Rs ≥ 1.5. The standard C18 column failed to achieve adequate resolution (Rs = 1.3), while the Aqueous C18 offered a marginal improvement (Rs = 1.7). The enhanced resolution on the PFP phase is attributed to its unique selectivity, leveraging π-π and dipole-dipole interactions that are absent on a standard C18 phase.[21][22]
Peak Shape (Tailing Factor): The standard C18 column produced significant tailing (As = 1.6) for the basic analyte, a classic sign of secondary interactions with surface silanols.[1] Both the PFP and Aqueous C18 columns provided excellent, symmetric peaks (As ≤ 1.2), indicating better surface deactivation and more desirable primary interaction mechanisms.
Efficiency (N): The PFP column also yielded the highest plate count, resulting in sharper peaks and contributing to the improved resolution and overall sensitivity of the method.
While the Aqueous C18 (Method 3) performed well and would be a viable option, the PFP column's dramatic improvement in resolving the most challenging impurity pair makes it the unequivocally better choice for a robust, stability-indicating purity method. The final selected method, utilizing the PFP column, is demonstrated to be specific and suitable for its intended purpose, forming a solid foundation for subsequent validation studies as per ICH Q2(R1).[3][5]
Conclusion
The development of a robust HPLC purity method for a molecule with mixed chemical properties like [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol requires a systematic approach that evaluates alternative column chemistries. A conventional C18 column proved insufficient, yielding poor peak shape and inadequate resolution of a critical degradation product. In contrast, a Pentafluorophenyl (PFP) stationary phase provided superior performance across all key chromatographic parameters, including resolution, peak symmetry, and efficiency. This was attributed to its multi-modal interaction capabilities, which are ideally suited for separating aromatic, halogenated, and basic compounds. The final method, based on the PFP column, is a scientifically sound, stability-indicating procedure ready for full validation and implementation in a quality control environment.
References
General Chapters: <621> CHROMATOGRAPHY . uspbpep.com. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines . International Journal of Pharmaceutical Sciences. [Link]
Development of forced degradation and stability indicating studies for drug substance and drug product . International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]
The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles . Taylor & Francis Online. [Link]
How to separate isomers by Normal phase HPLC? . ResearchGate. [Link]
Normal-phase vs. Reversed-phase Chromatography . Phenomenex. [Link]
Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS . ResearchGate. [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. [Link]
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. [Link]
METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS . CyberLeninka. [Link]
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . alwsci. [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry . PMC. [Link]
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies . Hilaris Publishing. [Link]
HPLC Columns & LC Columns | Types, How to Choose, Compare . GL Sciences. [Link]
Technical Guide: Mass Spectrometry Fragmentation of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Executive Summary [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol is a critical biaryl intermediate, often utilized in the synthesis of kinase inhibitors (e.g., crizotinib analogs) and agrochemicals. Its analysis requires a n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol is a critical biaryl intermediate, often utilized in the synthesis of kinase inhibitors (e.g., crizotinib analogs) and agrochemicals. Its analysis requires a nuanced understanding of its ionization behavior due to the competing functionalities: the ionizable pyridine nitrogen, the labile hydroxymethyl group, and the electrophilic dichlorophenyl moiety.
This guide compares the three primary mass spectrometry approaches for this analyte—ESI-MS/MS (Triple Quad) , HRMS (Q-TOF/Orbitrap) , and EI-GC/MS —providing experimental protocols and mechanistic insights to ensure reproducible detection.
Molecular Characterization & Isotopic Signature
Before selecting an ionization method, the analyst must verify the isotopic envelope. The presence of two chlorine atoms imparts a distinct spectral fingerprint that serves as the primary confirmation filter.
Property
Value
Formula
Monoisotopic Mass
253.0061 Da
[M+H]+ (ESI)
254.0134 Da
Isotopic Pattern
9:6:1 ratio for , , (due to and )
Analyst Insight: In low-resolution MS (Triple Quad), monitor the
isotope (m/z 256) as a qualitative qualifier to prevent false positives from non-chlorinated matrix interferences.
Comparative Analysis of Detection Methods
This section objectively compares analytical alternatives. For quantitative bioanalysis, ESI-MS/MS is superior. For structural elucidation of impurities, EI-GC/MS (with derivatization) is the standard.
Method A: ESI-MS/MS (Triple Quadrupole)
Best For: Trace quantification (pK/PD studies), biological matrices.
Mechanism: Protonation of the pyridine nitrogen
.
Pros: High sensitivity; no derivatization required; soft ionization preserves the molecular ion.
Cons: Susceptible to matrix effects (ion suppression); requires optimization of collision energy (CE) to induce fragmentation.
Method B: EI-GC/MS (Electron Impact)
Best For: Impurity profiling, raw material QC.
Mechanism: High-energy (70 eV) bombardment.
Pros: Fingerprint-rich spectra; searchable against NIST libraries.
Cons: The benzylic alcohol is thermally labile and polar. Protocol Requirement: Must be derivatized (e.g., TMS via BSTFA) to prevent peak tailing and dehydration in the injector port.
Method C: HRMS (Q-TOF / Orbitrap)
Best For: Metabolic stability studies, metabolite ID.
Mechanism: Exact mass measurement (<5 ppm error).
Pros: Resolves the specific mass defect of Chlorine (-31.9 mDa relative to O/H); confirms elemental composition.
Cons: Lower dynamic range than Triple Quads; higher data storage cost.
Fragmentation Mechanics (ESI-MS/MS)
The fragmentation of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol follows a predictable pathway governed by the stability of the pyridine ring and the lability of the hydroxyl group.
Primary Pathway: Dehydration (Neutral Loss)
The most abundant transition in ESI positive mode is the loss of water (18 Da).
Mechanism: Protonation occurs at the pyridine nitrogen or the hydroxyl oxygen. A 1,2-elimination or remote participation expels water, forming a resonance-stabilized benzylic-type carbocation (pyridinium ion).
Secondary Pathway: Chlorine Radical Loss
At higher collision energies (>35 eV), the carbon-chlorine bond cleaves.
Note: This results in a radical cation, which is less common in even-electron ESI spectra but observed in halogenated aromatics under high energy.
Tertiary Pathway: Ring Cleavage
Extreme fragmentation leads to the cleavage of the biaryl bond, though this is rare in standard MRM optimization.
Visualization: Fragmentation Tree
The following diagram illustrates the causal pathways for ion formation.
Figure 1: ESI-MS/MS Fragmentation Pathway.[1] The transition 254.0
236.0 is the primary quantifier.
Experimental Protocol: Validated LC-MS/MS Method
This protocol is designed for a Triple Quadrupole system (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Sample Preparation
Stock Solution: Dissolve 1 mg of substance in 1 mL Methanol (do not use DMSO if avoiding source contamination).
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).[2]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 minutes.
Flow Rate: 0.4 mL/min.
MS Source Parameters (ESI Positive)
Spray Voltage: 4500 V
Temperature: 500°C
Curtain Gas: 30 psi
Declustering Potential (DP): 60 V (Optimized to prevent in-source fragmentation).
MRM Table (Quantification)
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Purpose
Quantifier
254.0
236.0
22
Primary quantification
Qualifier 1
254.0
201.0
40
Structural confirmation
Qualifier 2
256.0
238.0
22
Isotopic confirmation ()
Analytical Workflow Diagram
The following flowchart outlines the decision-making process for analyzing this specific intermediate.
Figure 2: Decision Matrix for Analytical Method Selection.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
Holčapek, M., et al. (2010). "Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for chlorine isotopic abundance ratios 9:6:1).[3]
PubChem Compound Summary. (2024). "Pyridine methanol derivatives." National Library of Medicine. [Link]
A Comparative Guide to Identifying and Controlling Common Impurities in the Synthesis of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Intermediates [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol is a key building block in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[4][5][6] Regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities.[4][7]
This guide provides an in-depth technical comparison of common synthetic routes to [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, focusing on the formation of process-related impurities and degradation products. We will explore the causal mechanisms behind impurity formation, present comparative experimental data, and outline robust analytical methodologies for their identification and control. Our objective is to equip researchers and drug development professionals with the expertise to anticipate and mitigate purity challenges, thereby streamlining process development and ensuring regulatory compliance.
Part 1: Deconstructing the Synthesis – Common Pathways and Their Impurity Hotspots
The synthesis of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol typically involves two key transformations: a palladium-catalyzed cross-coupling reaction to form the biaryl core and a reduction step to furnish the primary alcohol. The order and specifics of these steps define the primary synthetic routes and their characteristic impurity profiles.
Route A: Late-Stage Reduction Strategy
This common approach involves first constructing the C-C bond via a Suzuki-Miyaura coupling, followed by the reduction of an ester or aldehyde.
Causality Behind Impurity Formation in Route A:
Suzuki-Miyaura Coupling Step: This is a primary source of impurities. The reaction, while powerful, is susceptible to several side reactions.[8][9]
Homocoupling of Boronic Acid: 3,5-Dichlorophenylboronic acid can couple with itself to form 3,3',5,5'-tetrachlorobiphenyl. This is often promoted by the presence of oxygen.
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of 1,3-dichlorobenzene.
Ligand-Related Impurities: Phosphine ligands used to stabilize the palladium catalyst can degrade or participate in side reactions, sometimes leading to the incorporation of phenyl groups from the ligand into by-products.[10]
Residual Starting Materials: Incomplete reaction can leave behind Methyl 6-chloro-3-pyridinecarboxylate and 3,5-Dichlorophenylboronic acid.
Reduction Step: The choice of reducing agent is critical.[11][12]
Incomplete Reduction: Failure to drive the reaction to completion results in residual Methyl 6-(3,5-dichlorophenyl)-3-pyridinecarboxylate.
Over-reduction: While less common for this specific substrate, aggressive reducing agents or harsh conditions could potentially affect the aromatic rings, though this is unlikely with agents like NaBH₄.
By-products from Reducing Agent: Using sodium borohydride in alcoholic solvents can form borate esters, which must be hydrolyzed during workup.
Route B: Early-Stage Reduction Strategy
An alternative approach involves performing the reduction first, followed by the Suzuki coupling.
Core Techniques:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities. [5][7]A reversed-phase method using a C18 column with a gradient of water (with formic acid or ammonium acetate buffer) and acetonitrile or methanol is typically effective for pyridine-containing compounds.
[13][14][15]* Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities detected by HPLC. [4][16]It provides the molecular weight and fragmentation patterns necessary for preliminary structural assignment.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities, such as residual solvents (e.g., THF, methanol) and low-boiling point by-products like 1,3-dichlorobenzene.
[4][5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated and purified unknown impurities.
[4][16]
Part 4: Experimental Protocols
The following protocols are exemplary and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis via Route B (Early-Stage Reduction)
Step 1: Reduction of 6-Chloronicotinic Acid
Suspend 6-chloronicotinic acid (1 eq.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
Cool the suspension to 0 °C in an ice bath.
Slowly add a 1 M solution of borane-THF complex (BH₃·THF, ~1.1 eq.) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
Monitor the reaction by TLC or LC-MS. Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by 1 M HCl.
Adjust the pH to ~8 with a saturated NaHCO₃ solution.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 6-chloro-3-pyridinemethanol.
[17]
Step 2: Suzuki Coupling
To a reaction vessel, add 6-chloro-3-pyridinemethanol (1 eq.), 3,5-dichlorophenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by HPLC).
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography on silica gel to afford [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol.
Protocol 2: HPLC Method for Purity Analysis
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Protocol 3: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products that could form during storage or administration.
[18][19][20]1. Acid Hydrolysis: Dissolve the final product in a 1:1 solution of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24-48 hours.
2. Base Hydrolysis: Dissolve the product in a 1:1 solution of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24-48 hours.
3. Oxidative Degradation: Dissolve the product in a 1:1 solution of acetonitrile and 3% H₂O₂. Keep at room temperature for 24-48 hours.
[21]4. Thermal Degradation: Store the solid product in an oven at 80 °C for 7 days.
5. Photolytic Degradation: Expose a solution of the product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
6. Analyze all stressed samples by the developed HPLC method against a control sample to identify and quantify any degradants formed.
Conclusion and Mitigation Strategies
The synthesis of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol presents distinct impurity profiles depending on the chosen synthetic strategy. A thorough understanding of the underlying reaction mechanisms is key to predicting and controlling these impurities.
Key Mitigation Strategies:
High-Purity Starting Materials: Use well-characterized starting materials with low levels of inherent impurities.
Inert Atmosphere: Rigorously degas all solvents and maintain an inert atmosphere during the Suzuki coupling to minimize oxidative side reactions like homocoupling.
Optimized Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry to maximize the yield of the desired product and minimize side reactions.
Catalyst and Ligand Selection: Screen different palladium catalysts and ligands to find a system that minimizes by-product formation. For example, bulky, electron-rich ligands can sometimes suppress homocoupling.
[9]* Robust Purification: Develop an effective purification method, such as crystallization or optimized column chromatography, to remove key impurities to levels that meet regulatory specifications.
By integrating these synthetic strategies with robust analytical monitoring, researchers and drug development professionals can ensure the production of high-purity [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, facilitating a smoother path through the development pipeline and ultimately contributing to safer and more effective medicines.
References
HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. (2021). R Discovery. Available at: [Link]
Recent Approaches for Impurity Profiling: A Review. (n.d.). International Journal of Research Trends and Innovation. Available at: [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Available at: [Link]
Impurity Analysis and Profiling Services. (n.d.). Emery Pharma. Available at: [Link]
Ermer, J. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 130, 143-153. Available at: [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024). International Journal of Pharmaceutical Sciences and Nanotechnology, 17(5). Available at: [Link]
Synthesis of 6-chloro-3-pyridinemethanol. (n.d.). PrepChem.com. Available at: [Link]
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]
Jain, R., et al. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 878(1), 15-22. Available at: [Link]
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Available at: [Link]
Reaction of pyridine carboxylic esters with sodium borohydride. (1958). Journal of the American Chemical Society, 80(23), 6373-6376. Available at: [Link]
3,5-Dichlorophenylboronic Acid CAS 67492-50-6. (n.d.). Shaanxi Bloom Tech Co., Ltd. Available at: [Link]
Crystal structure of bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. (2023). IUCr Journals. Available at: [Link]
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2024). ResearchGate. Available at: [Link]
6-Chloro-3-Pyridinemethanol 98.0%(GC). (n.d.). PureSynth. Available at: [Link]
Pyridine methanol chlorinations. (n.d.). ResearchGate. Available at: [Link]
Production of 6-chloro-3-pyridylmethylamine. (1994). Google Patents.
6-(3,5-Dichlorophenyl)-3-pyridinemethanol. (n.d.). BuyersGuideChem. Available at: [Link]
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1983). DTIC. Available at: [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Review on development of forced degradation studies and its approaches on stability indicating method. (n.d.). Journal of Innovative ideas in Pharmaceutical sciences. Available at: [Link]
Alsante, K. M., et al. (2014). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 19(6), 7499-7529. Available at: [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. Available at: [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2017). Asian Journal of Research in Chemistry. Available at: [Link]
[6-(3,5-Dichlorophenyl)pyridin-3-yl]methanol. (n.d.). BuyersGuideChem. Available at: [Link]
3,5-dichlorophenylboric acid. (n.d.). Mol-Instincts. Available at: [Link]
Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]
Reduction Reactions and Heterocyclic Chemistry. (2016). Jones Research Group. Available at: [Link]
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. Available at: [Link]
Esters can be reduced to 1° alcohols using LiAlH₄. (2022). Chemistry LibreTexts. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
3,5-Dichlorophenylboronic acid. (n.d.). PubChem. Available at: [Link]
Module II Reduction Reactions - Lecture 14. (n.d.). DAV University. Available at: [Link]
Melting point determination of pure [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol
Precision Melting Point Determination of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol: A Comparative Methodology Guide Executive Summary: The Criticality of Thermal Analysis In the synthesis and characterization of [6-(3,5...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Melting Point Determination of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol: A Comparative Methodology Guide
Executive Summary: The Criticality of Thermal Analysis
In the synthesis and characterization of [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol (CAS 887974-84-7), melting point (MP) determination is not merely a physical constant check—it is a primary indicator of purity, polymorphic stability, and solvation state. As a pyridine-methanol derivative, this compound exhibits specific thermal behaviors (potential hydrogen bonding, hygroscopicity) that can confound traditional analysis.
This guide compares the two industry-standard methodologies for determining the melting point of this specific intermediate: Capillary Method (USP <741>) versus Differential Scanning Calorimetry (DSC, USP <891>) . While the capillary method remains the regulatory standard for simple identification, our analysis demonstrates that DSC provides superior resolution for distinguishing true melting from decomposition or solvent loss, which is critical for this specific pharmacophore.
Before selecting a method, one must understand the analyte's thermal profile.
Chemical Structure: A pyridine ring substituted at the 3-position with a methanol group and at the 6-position with a 3,5-dichlorophenyl ring.[1]
Thermal Risk Factors:
Hygroscopicity: The -CH2OH moiety can form hydrogen bonds with atmospheric moisture, depressing the observed MP in open capillary systems.
Polymorphism: The biphenyl-like rotation between the pyridine and phenyl rings allows for potential conformational polymorphs, which DSC can detect but capillary methods often miss.
Decomposition: Pyridine-methanols can undergo oxidative degradation or dehydration at elevated temperatures near the melting point.
Comparative Analysis: Capillary vs. DSC
The following table contrasts the performance of the two primary methods specifically for [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol.
Feature
Method A: Capillary (USP <741>)
Method B: DSC (USP <891>)
Verdict for This Compound
Principle
Visual observation of phase change (Solid Liquid) in a glass tube.
Measurement of heat flow (Endothermic/Exothermic) vs. Temperature.
DSC offers thermodynamic insight.
Precision
0.5 – 1.0 °C (Operator dependent).
0.1 °C (Instrument dependent).
DSC is required for R&D standards.
Sample Size
1 – 5 mg (Large).
1 – 3 mg (Small).
DSC conserves precious intermediate.
Atmosphere
Air (Open/Sealed).
Nitrogen/Argon (Inert).
DSC prevents oxidative degradation during heating.
For the characterization of pure [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, DSC is the recommended method to ensure the observed endotherm is a true melt and not a solvate desolvation.
Experimental Workflow
Sample Preparation:
Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture (critical for the methanol group).
Weigh 2.0 ± 0.1 mg of the dried powder into a Tzero aluminum pan .
Crimp: Use a hermetic lid with a pinhole (to allow potential volatiles to escape without deforming the pan) or a sealed lid if sublimation is suspected.
Instrument Parameters:
Purge Gas: Nitrogen at 50 mL/min.
Equilibration: Equilibrate at 25°C.
Ramp Rate: Heat at 10°C/min to 10°C below expected MP, then slow to 2°C/min through the melt.
Range: 25°C to 250°C (ensure this covers the decomposition onset).
Data Analysis:
Identify the Extrapolated Onset Temperature (
) : This is the intersection of the baseline and the leading edge of the endotherm. This is the "official" thermodynamic melting point.
Identify the Peak Temperature (
) : The point of maximum heat flow.
Calculate Enthalpy of Fusion (
) : Integrate the area under the peak (J/g). A low value (< 50 J/g) may indicate low crystallinity or amorphous content.
Visualizing the Analytical Decision Tree
Figure 1: Analytical workflow for selecting the appropriate melting point determination method based on the stage of drug development (QC vs. R&D).
Interpretation of Results
When analyzing [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol, the "Performance" of the product is defined by the sharpness of the transition.
Scenario A: Sharp Endotherm (Range < 2°C)
Action: Proceed to synthesis or formulation.
Scenario B: Broad Endotherm (Range > 4°C) or Split Peak
Action: Recrystallize. If using DSC, check for a small endotherm before the main melt (solid-solid transition) or a broad endotherm after (decomposition).
Scenario C: Broad Endotherm with Weight Loss (TGA confirmed)
Action: Dry aggressively and re-test.
References
United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention. Link
United States Pharmacopeia (USP) . General Chapter <891> Thermal Analysis. Rockville, MD: USP Convention. Link
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for DSC methodology).
ChemicalBook . [6-(3,5-Dichlorophenyl)-3-pyridyl]methanol Product Entry. (For general chemical identification). Link